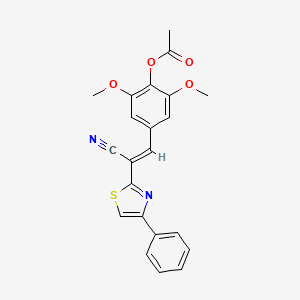

![molecular formula C17H14ClNO4 B2405184 N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide CAS No. 2097917-09-2](/img/structure/B2405184.png)

N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide, also known as BF5MA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the bifuranyl-based compounds family, which has shown promising results in various biological activities such as anti-inflammatory, antitumor, and antiviral activities.

Aplicaciones Científicas De Investigación

Photovoltaic Efficiency and Molecular Interactions

A study on spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling of bioactive analogs, has shown that compounds similar in structure to N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide can be used as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in photovoltaic cells. The non-linear optical (NLO) activity and various intramolecular interactions were also investigated, providing insights into the potential applications of these compounds in developing efficient solar energy conversion systems (Mary et al., 2020).

Synthesis and Antioxidant Properties

Another research focus is on the synthesis and evaluation of antioxidant activities of derivatives, such as N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives. These compounds have shown considerable antioxidant activity, highlighting their potential as new antioxidant agents. The attachment of halogens at specific positions in the phenyl ring significantly contributed to their high activity, suggesting the role of structural modification in enhancing antioxidant properties (Gopi & Dhanaraju, 2020).

Synthesis Methods

Research on the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide, has explored the influence of solvent polarity on the chlorination process. This study provides valuable information on the synthesis techniques that could be applied to produce various derivatives of this compound, potentially expanding its application scope in chemical synthesis and material science (Wang et al., 2011).

Anticancer and Antibacterial Studies

Additionally, compounds with similar structural frameworks have been synthesized and characterized for their antibacterial, antifungal, and anticancer activities. These studies suggest the potential of this compound derivatives in therapeutic applications, especially in developing new antimetabolites with significant biological activities (Muruganandam et al., 2013).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWHRZMYRYPJRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)

![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2405108.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)